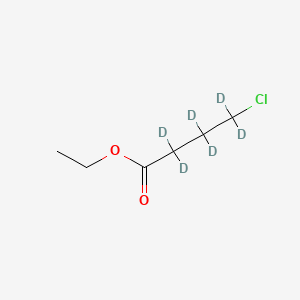

Ethyl 4-Chlorobutyrate-d6

描述

Ethyl 4-Chlorobutyrate-d6 is a deuterated compound with the molecular formula C6H5D6ClO2 and a molecular weight of 156.64 g/mol . It is an isotopically labeled analog of Ethyl 4-Chlorobutyrate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

准备方法

The preparation of Ethyl 4-Chlorobutyrate-d6 typically involves a deuteration substitution reaction. One common method is to esterify the deuterated reagent with ethyl acetate, followed by a 4-chlorobutyrate esterification reaction to form the target product . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.

化学反应分析

Ethyl 4-Chlorobutyrate-d6 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.

Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate or chromium trioxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Ethyl 4-Chlorobutyrate-d6 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

NMR Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectroscopy, making it useful for studying molecular structures and dynamics.

Isotope Labeling Studies: It is used in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.

Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of Ethyl 4-Chlorobutyrate-d6 involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways. The deuterium atoms provide stability and distinct spectroscopic properties, making it easier to track and study the compound’s behavior in different environments .

相似化合物的比较

Ethyl 4-Chlorobutyrate-d6 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:

Ethyl 4-Chlorobutyrate: The non-deuterated analog with similar chemical properties but different spectroscopic characteristics.

Ethyl 4-Bromobutyrate: A brominated analog that undergoes similar chemical reactions but with different reactivity due to the presence of bromine instead of chlorine.

Ethyl 4-Iodobutyrate: An iodinated analog with distinct reactivity and applications in organic synthesis.

These comparisons highlight the unique properties and applications of this compound in scientific research.

生物活性

Ethyl 4-Chlorobutyrate-d6 (CAS: 927810-76-2) is a deuterated derivative of ethyl 4-chlorobutyrate, primarily utilized in organic synthesis and as an internal standard in nuclear magnetic resonance (NMR) spectroscopy. This compound has garnered attention for its potential biological activities, particularly in metabolic pathways and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClD₆O₂ |

| Molar Mass | 156.64 g/mol |

| Appearance | Colorless oil |

| Solubility | Chloroform, Dichloromethane, Tetrahydrofuran |

| Storage Conditions | 2-8°C |

Biological Activity Overview

1. Metabolic Pathways

this compound is involved in various metabolic pathways, particularly in the biosynthesis of polyhydroxyalkanoates (PHAs). Research indicates that it can serve as a substrate for bacteria such as Alcaligenes eutrophus, which utilizes it to produce significant amounts of PHA when glucose or fructose is used as a carbon source . The compound's structure allows it to participate in the Claisen reaction, an essential step in the metabolism of acetoacetyl-CoA, which is crucial for energy production and biosynthesis in microbial systems .

2. Cytotoxicity and Therapeutic Potential

Studies have suggested that derivatives of chlorobutyric acid, including this compound, exhibit cytotoxic effects against certain cancer cell lines. For instance, research on related compounds indicates that they may inhibit tyrosine kinase activity, which is pivotal in cancer cell proliferation and survival . The docking studies reveal that these compounds could potentially serve as lead compounds for developing new anticancer agents due to their ability to disrupt critical signaling pathways .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics. This suggests that further exploration into its mechanism of action could reveal novel therapeutic pathways.

Case Study 2: Metabolic Engineering

In metabolic engineering applications, this compound has been employed as a model compound to study the biosynthetic pathways of PHAs in bacteria. Researchers found that the addition of this compound enhanced the yield of PHA production significantly when optimized with specific bacterial strains . This underscores its utility not only as a reagent but also as a critical component in biotechnological applications.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The compound has been synthesized through various methods, including esterification reactions involving chlorobutyric acid and ethanol under acidic conditions. Characterization techniques such as NMR and mass spectrometry confirmed its structure and purity .

Table: Summary of Biological Studies

属性

IUPAC Name |

ethyl 4-chloro-2,2,3,3,4,4-hexadeuteriobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3/i3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXNFHAILOHHFO-RUJHVMJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)C([2H])([2H])C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747751 | |

| Record name | Ethyl 4-chloro(~2~H_6_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927810-76-2 | |

| Record name | Ethyl 4-chloro(~2~H_6_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。